Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate

描述

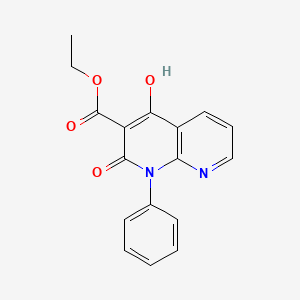

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core, a phenyl group, and an ethyl ester functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid. The reaction is carried out in ethanol under ultrasonic conditions, yielding the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

化学反应分析

Types of Reactions

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

科学研究应用

Medicinal Chemistry Applications

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is part of the naphthyridine class of compounds, which have been extensively studied for their biological activities. The following are key applications:

Antibacterial Activity

Compounds containing the naphthyridine structure, including ethyl 4-hydroxy-2-oxo derivatives, exhibit notable antibacterial properties. They are often compared to fluoroquinolones in their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication. Studies indicate that modifications at specific positions can enhance their efficacy against resistant bacterial strains .

Anticancer Potential

Research has shown that derivatives of naphthyridine can possess anticancer properties. Ethyl 4-hydroxy-2-oxo derivatives have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage response pathways. For instance, compounds derived from this structure have demonstrated promising results against non-small-cell lung cancer (NSCLC) in vitro and in vivo models .

Antiviral Properties

There is emerging interest in the antiviral applications of naphthyridine derivatives. Some studies suggest that these compounds may exhibit activity against viruses by interfering with viral replication processes or modulating host cell responses .

Synthetic Methodologies

The synthesis of ethyl 4-hydroxy-2-oxo-naphthyridine derivatives typically involves multi-step organic reactions. Recent advancements have focused on greener synthesis techniques using ionic liquids as catalysts, which not only enhance yield but also reduce environmental impact .

Key Synthetic Approaches:

- Ionic Liquid-Catalyzed Reactions: These methods utilize ionic liquids to facilitate the formation of naphthyridine structures efficiently.

| Method | Description |

|---|---|

| Friedlander Synthesis | A classical method involving cyclization of 2-aminoaryl ketones with α,β-unsaturated carbonyl compounds. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction times and improve yields. |

Case Studies

Several case studies illustrate the practical applications and effectiveness of ethyl 4-hydroxy-2-oxo derivatives:

Case Study 1: Anticancer Activity

A study investigated a series of naphthyridine derivatives for their cytotoxic effects on NSCLC cells. The results indicated that certain modifications on the ethyl 4-hydroxy derivative led to enhanced apoptotic activity compared to standard treatments .

Case Study 2: Antibacterial Efficacy

Another research focused on the antibacterial properties of ethyl naphthyridine derivatives against multi-drug resistant strains of E. coli. The findings highlighted significant inhibition zones compared to conventional antibiotics, suggesting a potential role in treating resistant infections .

作用机制

The mechanism of action of Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

相似化合物的比较

Similar Compounds

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Shares a similar core structure but lacks the phenyl group.

4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit similar chemical properties.

Uniqueness

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the phenyl group and the naphthyridine core imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS No. 138305-20-1) is a synthetic compound belonging to the naphthyridine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C17H14N2O4

- Molecular Weight : 310.3 g/mol

- Structure : The compound features a naphthyridine core with hydroxyl and oxo functional groups, which are critical for its biological activity.

This compound exhibits its biological effects primarily through:

- Interaction with Biological Targets : This compound interacts with various receptors and enzymes, influencing multiple biochemical pathways. Its structural features allow it to participate in hydrogen bonding and π-stacking interactions with biomolecules.

- Biochemical Pathways : It has been shown to modulate pathways involved in cell proliferation and apoptosis, particularly through the inhibition of topoisomerases, which are crucial for DNA replication and repair .

Antimicrobial Activity

Research indicates that compounds similar to ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine have exhibited significant antibacterial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death through mechanisms involving oxidative stress and DNA damage .

Case Study: Topoisomerase Inhibition

A notable study focused on the compound's role as a topoisomerase II inhibitor. It was found to induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation rates. This mechanism highlights its potential as a therapeutic agent in oncology .

Pharmacokinetics

The pharmacokinetic profile of ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine includes:

- Absorption : Rapid absorption post-administration is expected due to its lipophilic nature.

- Distribution : The compound likely distributes widely in body tissues due to its molecular structure.

- Metabolism : Metabolic pathways involve oxidation and conjugation reactions.

- Excretion : Primarily excreted via renal pathways.

Research Applications

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine is being explored for various applications:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a scaffold for developing new drugs targeting cancer and bacterial infections. |

| Pharmacology | Investigated for its potential in modulating enzyme activity related to cancer therapies. |

| Material Science | Explored as an intermediate in synthesizing novel materials with specific properties. |

属性

IUPAC Name |

ethyl 4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-2-23-17(22)13-14(20)12-9-6-10-18-15(12)19(16(13)21)11-7-4-3-5-8-11/h3-10,20H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWQFEZRVGPQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715697 | |

| Record name | Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138305-20-1 | |

| Record name | Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。